![molecular formula C20H16N4O4S B2490361 7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1032003-65-8](/img/structure/B2490361.png)
7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
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Overview
Description
7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C20H16N4O4S and its molecular weight is 408.43. The purity is usually 95%.
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Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives, including HMS3546D03, have shown promising results in agricultural biological activities . They have been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Some compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes serious diseases in rice .
Anti-Infective Agents
1,2,4-Oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have been used in the development of new chemical entities to act against these microorganisms .
Anti-Cancer Activity
1,2,4-oxadiazole derivatives have exhibited significant anti-cancer activity when evaluated against human cancer cell lines . They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Treatment of Age-Related Diseases
Some 1,2,4-oxadiazole derivatives have been recognized as agents for the treatment of age-related diseases . They have been used in the development of drugs for the treatment of diseases caused by nonsense mutations .
Antimicrobial Agents
1,2,4-oxadiazole derivatives have been recognized as potent antimicrobials . They have been used in the development of drugs for the treatment of various microbial infections .
Anti-Diabetic Agents
1,2,4-oxadiazole derivatives have shown potential as anti-diabetic agents . They have been used in the development of drugs for the treatment of diabetes .
Anti-Inflammatory and Analgesic Agents
1,2,4-oxadiazole derivatives have shown potential as anti-inflammatory and analgesic agents . They have been used in the development of drugs for the treatment of inflammation and pain .
Immunosuppressive Agents
1,2,4-oxadiazole derivatives have shown potential as immunosuppressive agents . They have been used in the development of drugs for the treatment of autoimmune diseases and in organ transplantation .
Mechanism of Action
Target of Action
The compound, also known as “7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one” or “HMS3546D03”, is a member of the 1,2,4-oxadiazole family . These compounds have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could potentially interact with the active sites of their targets. This interaction could lead to changes in the target’s function, thereby exerting the compound’s therapeutic effects.
Biochemical Pathways
Given its potential anti-infective and anticancer activities , it can be inferred that it may interfere with the biochemical pathways essential for the survival and proliferation of infectious agents or cancer cells.
Result of Action
The compound has shown promising results in in-vitro anti-cancer activities, with IC50 values observed for in-vitro anti-cancer activities being 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively . This suggests that the compound may have a cytotoxic effect on these cancer cells.
properties
IUPAC Name |
7-ethyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-2-24-19(25)13-8-15-16(27-11-26-15)9-14(13)21-20(24)29-10-17-22-18(23-28-17)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOMKYQLORDFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
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